molecular formula C11H17NO3 B14353355 Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate CAS No. 90279-67-7

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate

Cat. No.: B14353355
CAS No.: 90279-67-7
M. Wt: 211.26 g/mol
InChI Key: FDICCSDYXLDFDL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their versatility in various chemical reactions and applications. The presence of both cyano and ester functional groups in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(pentyloxy)prop-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Piperidine, sodium ethoxide

    Solvents: Ethanol, methanol

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products Formed

The major products formed from the reactions of this compound include substituted cyanoacrylates, enamines, and other nitrogen-containing compounds .

Scientific Research Applications

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential use in the development of bioactive molecules with antibacterial and antitumor properties.

    Medicine: Explored for its role in the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of adhesives, coatings, and other materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(pentyloxy)prop-2-enoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
  • Ethyl 2-cyano-3-phenylprop-2-enoate
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized compounds with unique biological and chemical properties .

Properties

CAS No.

90279-67-7

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-cyano-3-pentoxyprop-2-enoate

InChI

InChI=1S/C11H17NO3/c1-3-5-6-7-14-9-10(8-12)11(13)15-4-2/h9H,3-7H2,1-2H3

InChI Key

FDICCSDYXLDFDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC=C(C#N)C(=O)OCC

Origin of Product

United States

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